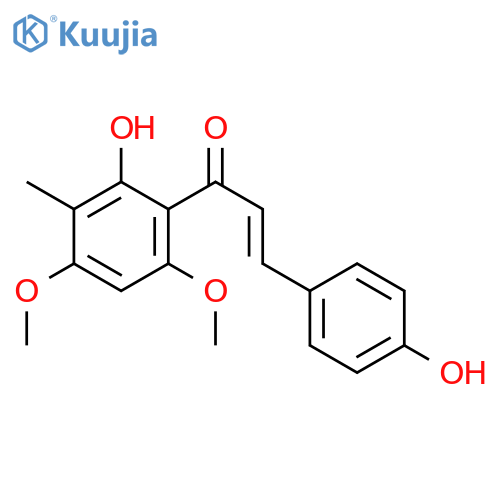Cas no 1044743-35-2 (3'-Methylflavokawin)

3'-Methylflavokawin structure
商品名:3'-Methylflavokawin
3'-Methylflavokawin 化学的及び物理的性質
名前と識別子
-
- 3'-Methylflavokawin
- (2E)-1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
- [ "" ]
- CHEMBL518309
- FS-8667
- AKOS040761107
- 1044743-35-2
-
- インチ: InChI=1S/C18H18O5/c1-11-15(22-2)10-16(23-3)17(18(11)21)14(20)9-6-12-4-7-13(19)8-5-12/h4-10,19,21H,1-3H3/b9-6+
- InChIKey: SEWZLIZAUPQMMM-RMKNXTFCSA-N
- ほほえんだ: COc1cc(OC)c(C(=O)\C=C\c2ccc(O)cc2)c(O)c1C
計算された属性
- せいみつぶんしりょう: 314.11500
- どういたいしつりょう: 314.11542367g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 414
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 76Ų
じっけんとくせい
- 色と性状: Yellow powder
- PSA: 75.99000
- LogP: 3.31950
3'-Methylflavokawin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M98230-5 mg |
3'-Methylflavokawin |
1044743-35-2 | 5mg |
¥5600.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN2964-5 mg |
3'-Methylflavokawin |
1044743-35-2 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2964-5mg |
3'-Methylflavokawin |
1044743-35-2 | 5mg |
¥ 3940 | 2023-09-08 | ||
| TargetMol Chemicals | TN2964-1 ml * 10 mm |
3'-Methylflavokawin |
1044743-35-2 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 | ||
| TargetMol Chemicals | TN2964-5mg |
3'-Methylflavokawin |
1044743-35-2 | 5mg |
¥ 3940 | 2024-07-20 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2964-1 mL * 10 mM (in DMSO) |
3'-Methylflavokawin |
1044743-35-2 | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-08 | ||
| A2B Chem LLC | AE23603-5mg |
3'-Methylflavokawin |
1044743-35-2 | 5mg |
$702.00 | 2024-04-20 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2964-1 mg |
3'-Methylflavokawin |
1044743-35-2 | 1mg |
¥2835.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN2964-1 mL * 10 mM (in DMSO) |
3'-Methylflavokawin |
1044743-35-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 |
3'-Methylflavokawin 関連文献
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
1044743-35-2 (3'-Methylflavokawin) 関連製品
- 1776-30-3(2',4'-DIHYDROXYCHALCONE)
- 961-29-5(Isoliquiritigenin)
- 144506-14-9(Licochalcone C)
- 1775-97-9(Flavokawain b)
- 18956-16-6(Cardamonin)
- 19309-14-9((E)-Cardamonin)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
